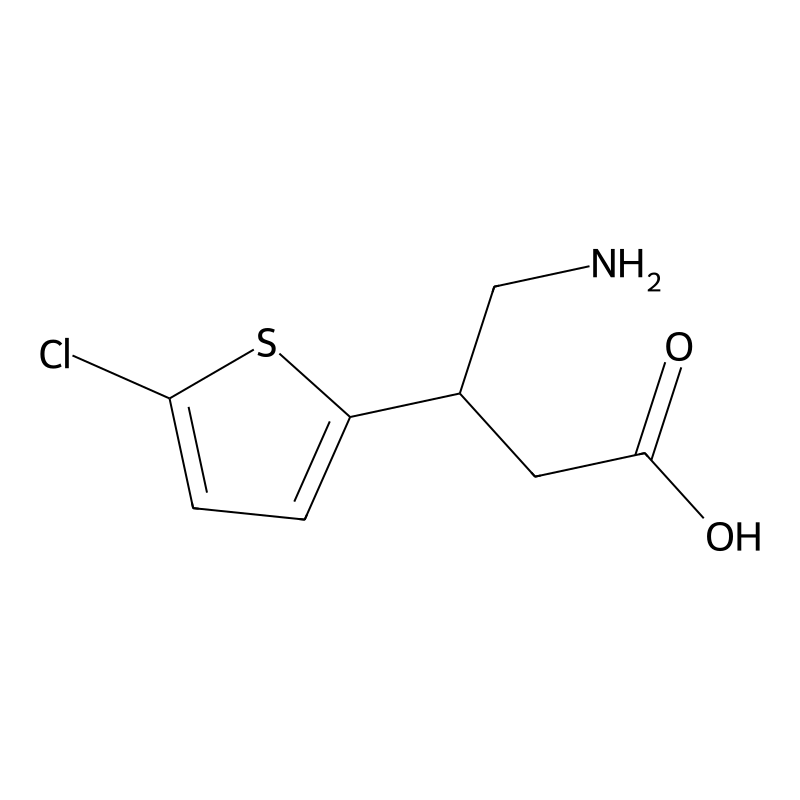

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is an organic compound characterized by the molecular formula CHClNOS. This compound is a derivative of butanoic acid, featuring an amino group at the fourth carbon position and a 5-chlorothiophen-2-yl group at the third position. The presence of the chlorine atom in the thiophene ring significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used for oxidation include potassium permanganate (KMnO) and hydrogen peroxide (HO) under acidic conditions.

Reduction: This compound can be reduced to yield various derivatives with different functional groups. Palladium on carbon (Pd/C) under hydrogen atmosphere or sodium borohydride (NaBH) are typical reducing agents employed.

Substitution: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions with amines or thiols, facilitated by a base such as sodium hydroxide (NaOH).

Major Products- Oxidation: Formation of nitroso or nitro derivatives.

- Reduction: Formation of amino derivatives.

- Substitution: Formation of substituted thiophene derivatives.

The biological activity of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has been investigated for its potential therapeutic properties. Studies suggest that it may exhibit antimicrobial and anti-inflammatory effects. Its mechanism of action likely involves interactions with biological macromolecules through hydrogen bonding and π-π interactions due to the thiophene ring, potentially modulating enzyme or receptor activities.

The synthesis of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid typically involves several key steps:

- Starting Material Preparation: The synthesis begins with 2-chlorothiophene, which is chlorinated to obtain 5-chloro-2-thiophenyl chloride.

- Formation of Intermediate: This intermediate is reacted with nitromethane in the presence of sodium hydroxide to produce 3-(5-chlorothiophen-2-yl)nitropropane.

- Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

- Hydrolysis: Finally, hydrolysis of the intermediate yields 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid.

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has diverse applications in various fields:

- Chemistry: Serves as a building block in organic synthesis for constructing more complex molecules.

- Biology: Explored for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.

- Medicine: Investigated for drug development, especially in designing new therapeutic agents.

- Industry: Utilized in synthesizing specialty chemicals and materials .

Research on interaction studies involving 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has focused on its binding affinity to various biological targets. Its amino group can form hydrogen bonds with proteins, while the thiophene ring may engage in π-π stacking interactions, influencing the activity of enzymes or receptors relevant to disease mechanisms.

Several compounds share structural similarities with 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-3-(2-thienyl)butanoic acid | CHNOS | Lacks chlorine; different biological activity |

| β-(5-Chloro-2-thienyl)GABA | CHClNOS | Similar structure; different pharmacological profile |

| 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid | CHBrNOS | Bromine instead of chlorine; varied reactivity |

These compounds highlight the uniqueness of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid, particularly due to its specific chlorine substitution, which affects both its chemical behavior and biological interactions .